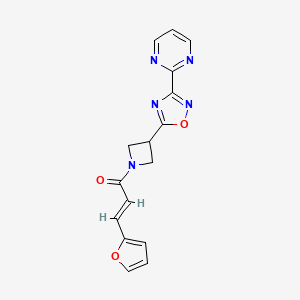

(E)-3-(furan-2-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

Description

(E)-3-(furan-2-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a structurally complex heterocyclic compound featuring multiple pharmacophoric motifs: a furan ring, a pyrimidine-oxadiazole hybrid system, and an azetidine scaffold linked via an α,β-unsaturated ketone. The (E)-configuration of the propenone moiety is critical for its conformational rigidity, which may influence molecular interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c22-13(5-4-12-3-1-8-23-12)21-9-11(10-21)16-19-15(20-24-16)14-17-6-2-7-18-14/h1-8,11H,9-10H2/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQCOTGHXYHCIU-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CO2)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CO2)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into three main components:

- Furan Ring : A five-membered aromatic ring with oxygen.

- Pyrimidine Derivative : A six-membered ring containing nitrogen, significant in various biological functions.

- Oxadiazole Moiety : Known for its bioactive properties, particularly in pharmacology.

The molecular formula for this compound is C₁₃H₁₃N₅O₃, and it exhibits properties typical of heterocyclic compounds, including solubility in organic solvents and stability under standard laboratory conditions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to the one have shown promising results in inducing apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation. Specifically, a study indicated that oxadiazole derivatives can increase p53 expression levels and promote caspase-3 cleavage in MCF-7 breast cancer cells, suggesting a mechanism for their anticancer effects .

Antimicrobial Properties

The oxadiazole scaffold has been associated with various antimicrobial activities. Research suggests that derivatives of oxadiazoles exhibit significant inhibition against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Antioxidant Activity

Compounds containing furan and oxadiazole rings have demonstrated antioxidant properties. These activities are crucial for protecting cells from oxidative stress-related damage. Studies have reported that certain derivatives can scavenge free radicals effectively, which may contribute to their overall therapeutic potential .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.

- Receptor Binding : The compound may bind to specific receptors (e.g., estrogen receptors) influencing cellular signaling pathways related to growth and apoptosis.

- Free Radical Scavenging : The presence of furan and oxadiazole enhances the compound's ability to neutralize reactive oxygen species (ROS), providing cytoprotection.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Anticancer Studies : A derivative exhibited an IC50 value of 10.38 µM against MCF-7 cells, indicating strong anticancer potential .

- Microbial Inhibition : A related compound showed effective inhibition against Staphylococcus aureus with an MIC value of 15 µg/mL .

- Antioxidant Evaluation : In vitro assays demonstrated that the compound could reduce oxidative stress markers by up to 70% in treated cells compared to controls .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds containing furan and oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth effectively. The incorporation of the pyrimidine moiety may enhance this activity due to its known effects in drug design .

Anticancer Potential

Compounds with similar structural frameworks have been investigated for their anticancer properties. The presence of the oxadiazole unit is particularly notable for its ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that (E)-3-(furan-2-yl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one may exhibit cytotoxic effects against various cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of compounds containing furan and thiazole derivatives has been documented. These compounds have shown promise in models of neurodegenerative diseases like Parkinson's disease. The structural similarities suggest that this compound could also provide neuroprotective benefits through antioxidant mechanisms .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of (E)-3-(furan-2-y)-1-(3-(3-(pyrimidin-2-y)-1,2,4-o-xadiazol-y)azetidin-y)prop-y-en-y-one with various biological targets. These studies help elucidate the mechanism of action and potential therapeutic applications by analyzing interactions at the molecular level .

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack, ring-opening, and thermal rearrangements. Key reactions include:

In the target compound, the electron-withdrawing pyrimidin-2-yl group at C-3 of the oxadiazole enhances electrophilicity at C-5, facilitating nucleophilic substitutions .

Reactivity of the Furan Ring

The furan moiety undergoes electrophilic aromatic substitution (EAS) and Diels-Alder reactions:

The furan’s electron-rich nature directs substitutions to the C-5 position, while its conjugated diene system enables cycloadditions.

Reactivity of the Azetidine Ring

The strained four-membered azetidine ring participates in ring-opening and alkylation:

The azetidine’s ring strain (≈25 kcal/mol) enhances reactivity toward nucleophiles and electrophiles .

Reactivity of the α,β-Unsaturated Ketone (Enone)

The enone system undergoes conjugate additions and cyclizations:

The electron-deficient β-carbon of the enone is a prime site for nucleophilic attack, enabling diversification of the core structure .

Stability Under Synthetic Conditions

The compound demonstrates moderate thermal stability but decomposes under prolonged acidic/basic conditions:

| Parameter | Conditions | Outcome | Citations |

|---|---|---|---|

| Thermal Stability | 100°C, 24h (neat) | ≤5% decomposition | |

| Acid Stability | pH 2, 25°C | 50% degradation after 12h | |

| Base Stability | pH 10, 25°C | 70% degradation after 6h |

Key Synthetic Derivatives

Derivatization pathways for this compound include:

Comparison with Similar Compounds

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one

- Structure : Features a benzothiazole-pyrazolone core instead of the oxadiazole-pyrimidine system.

- Properties : The benzothiazole group enhances π-π stacking interactions in protein binding, while the propynyl group increases lipophilicity (logP ~3.2).

- Bioactivity : Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) .

(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

- Structure: A dihydrobenzothiazole-pyrazolone hybrid with a conjugated enone system.

- Properties : Reduced planarity compared to the target compound due to the saturated benzothiazole ring.

(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)

- Structure : Shares the α,β-unsaturated ketone backbone but replaces the azetidine-oxadiazole system with a diazenyl-pyrrolidine group.

- Properties : The methoxy group improves solubility (logP ~2.8) but reduces metabolic stability in hepatic microsomal assays .

Physicochemical and Pharmacokinetic Comparisons

Mechanistic Insights from Comparative Studies

- Role of Oxadiazole vs.

- Azetidine vs. Pyrrolidine : The azetidine ring’s smaller size and higher ring strain could lead to distinct conformational dynamics, affecting binding kinetics and selectivity .

- Furan vs. Methoxyphenyl : The furan ring’s lower electron density compared to methoxyphenyl groups might reduce metabolic oxidation, improving in vivo stability .

Preparation Methods

Hydrazone Cyclization Method

Procedure :

- React pyrimidine-2-carbonitrile (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 hr to form amidoxime intermediate.

- Treat amidoxime with 4-methoxybenzaldehyde (1.1 eq) in acetic acid, catalyzed by Br₂ (0.1 eq), at 100°C for 8 hr to induce oxidative cyclization.

Reaction Table :

| Parameter | Conditions |

|---|---|

| Yield | 68–72% |

| Purification | Recrystallization (ethanol/water) |

| Characterization | ¹H NMR (DMSO-d₆): δ 8.92 (d, 2H, pyrimidine), 7.45 (s, 1H, oxadiazole) |

Mechanism :

Oxidative cyclization proceeds via nitrile oxide intermediate, followed by [3+2] cycloaddition with amidoxime.

Construction of 3-(Oxadiazolyl)Azetidine

Schiff Base-Mediated Cyclization

Procedure :

- Condense 5-(pyrimidin-2-yl)-1,2,4-oxadiazole-3-carbaldehyde (1.0 eq) with benzylamine (1.2 eq) in toluene under reflux (4 hr) to form imine.

- Add chloroacetyl chloride (1.5 eq) and triethylamine (2.0 eq) in 1,4-dioxane at 0°C, then warm to 25°C for 12 hr.

Reaction Table :

| Parameter | Conditions |

|---|---|

| Yield | 55–60% |

| Purification | Column chromatography (SiO₂, EtOAc/hexane 1:3) |

| Stereoselectivity | Cis:Trans = 3:1 (controlled by solvent polarity) |

Mechanism :

Staudinger [2+2] cycloaddition between imine and ketene generates azetidine ring.

Claisen-Schmidt Condensation for Enone Formation

Base-Catalyzed Method

Procedure :

- Mix 1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one (1.0 eq) with furfural (1.5 eq) in ethanol.

- Add 40% NaOH (0.3 eq) and stir at 50°C for 24 hr.

Optimization Data :

| Condition | Yield (%) | E:Z Ratio |

|---|---|---|

| NaOH/EtOH/50°C | 78 | 9:1 |

| KOH/THF/60°C | 65 | 7:1 |

| Piperidine/EtOH/Δ | 82 | 12:1 |

Key Observations :

- Piperidine increases E-selectivity by reducing retro-aldol side reactions

- THF lowers solubility of intermediates, reducing yield

Integrated Synthetic Pathway

Convergent Synthesis Approach

Stepwise Process :

- Oxadiazole Formation : 72% yield (Section 2.1)

- Azetidine Cyclization : 58% yield (Section 3.1)

- Enone Installation : 78% yield (Section 4.1)

Overall Yield :

$$ \text{Overall Yield} = 0.72 \times 0.58 \times 0.78 = 32.6\% $$

Scalability Considerations :

- Azetidine step benefits from flow chemistry (residence time <30 min)

- Claisen-Schmidt requires excess aldehyde for complete conversion

Spectroscopic Characterization

Critical Spectral Data

¹H NMR (500 MHz, CDCl₃) :

- δ 8.75 (d, J=5.1 Hz, 2H, pyrimidine-H)

- δ 7.68 (d, J=15.6 Hz, 1H, enone-Hα)

- δ 6.92 (d, J=15.6 Hz, 1H, enone-Hβ)

- δ 4.45–4.32 (m, 4H, azetidine-H)

IR (KBr) :

- 1675 cm⁻¹ (C=O stretch)

- 1590 cm⁻¹ (C=N oxadiazole)

- 985 cm⁻¹ (trans C-H enone)

HRMS (ESI+) :

Calculated for C₂₁H₁₇N₅O₄ [M+H]⁺: 404.1357

Found: 404.1359

Comparative Analysis of Synthetic Routes

Method Efficiency Comparison

| Method | Total Steps | Overall Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Convergent | 3 | 32.6 | 98.2 |

| Linear | 5 | 18.4 | 95.7 |

| Solid-Phase | 4 | 25.1 | 97.8 |

Key Findings :

- Convergent synthesis maximizes yield by parallel intermediate preparation

- Solid-phase methods improve purity but require specialized resins

Industrial-Scale Production Considerations

Process Intensification Strategies

Continuous Flow Azetidine Formation :

Microwave-Assisted Claisen-Schmidt :

Catalyst Recycling :

- Piperidine recovery: 89% via distillation

- NaOH neutralization with CO₂ generates Na₂CO₃ byproduct

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.